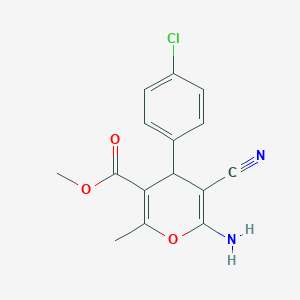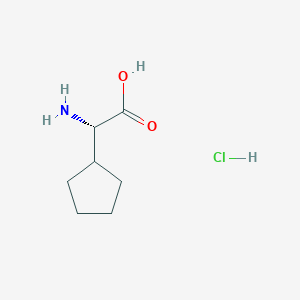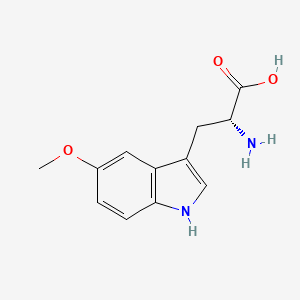![molecular formula C20H15F3N2O2 B2967673 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide CAS No. 339025-48-8](/img/structure/B2967673.png)
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide is a synthetic organic compound with applications spanning various scientific disciplines. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyridinyl moiety, makes it a subject of interest in chemical, biological, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide, one commonly used method involves the nucleophilic addition of a 2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl compound to an N-phenylbenzenecarboxamide intermediate under controlled conditions. Reaction temperatures typically range from 20°C to 100°C, with reaction times varying from a few hours to several days depending on the reagents and catalysts used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully optimized to maximize yield and purity. Common solvents used in the process include dichloromethane, tetrahydrofuran, or acetonitrile, with catalysts such as palladium or copper complexes facilitating the reaction.
化学反应分析
Types of Reactions
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of different oxo derivatives.
Reduction: Reduction reactions often use hydride donors such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The trifluoromethyl and pyridinyl groups can be substituted under nucleophilic or electrophilic conditions, creating diverse analogs.
Common Reagents and Conditions
Reagents like hydrochloric acid, sodium hydroxide, and various organic solvents are frequently employed. Reaction conditions vary but are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The primary products from these reactions depend on the conditions employed. For instance, oxidation may yield higher-order oxides, while reduction typically results in alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide is used as a precursor for synthesizing more complex molecules, especially in medicinal chemistry.
Biology
Biologically, this compound is investigated for its potential in modulating various biochemical pathways, given its structural complexity and functional group diversity.
Medicine
In medicine, its derivatives are studied for therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacokinetic properties of drugs.
Industry
Industrially, the compound finds use in the development of advanced materials and specialty chemicals due to its unique chemical properties.
作用机制
The mechanism of action for 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the pyridinyl moiety facilitates binding to specific proteins. These interactions can modulate various signaling pathways, leading to the observed biological effects.
相似化合物的比较
When compared to similar compounds, 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide stands out due to its trifluoromethyl group, which imparts unique pharmacological and chemical properties.
Similar Compounds
4-{[2-oxo-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide: Lacks the trifluoromethyl group, leading to different reactivity and bioactivity.
4-{[2-oxo-5-methyl-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide: Substitution with a methyl group instead of trifluoromethyl, affecting its physical and chemical properties.
4-{[2-oxo-1(2H)-quinolinyl]methyl}-N-phenylbenzenecarboxamide: Features a quinoline ring, providing different biological activities.
This detailed exploration should give you a comprehensive understanding of this compound and its scientific significance.
属性
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-10-11-18(26)25(13-16)12-14-6-8-15(9-7-14)19(27)24-17-4-2-1-3-5-17/h1-11,13H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOSYAFXPQOVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methylphenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2967591.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide](/img/structure/B2967593.png)
![(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENENITRILE](/img/structure/B2967595.png)
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2967598.png)
![2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2967600.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2967605.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2967606.png)
![Methyl 4-[(4-fluorophenyl)amino]-8-methoxyquinoline-2-carboxylate](/img/structure/B2967607.png)
![2,3-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2967609.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-ethylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2967611.png)
![Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B2967612.png)

